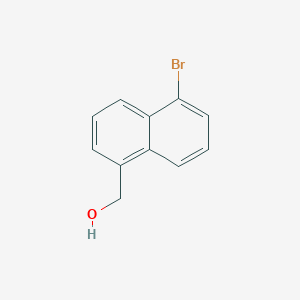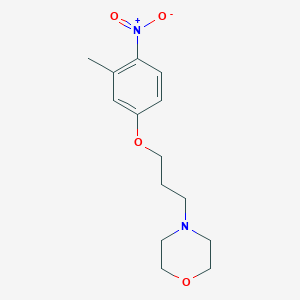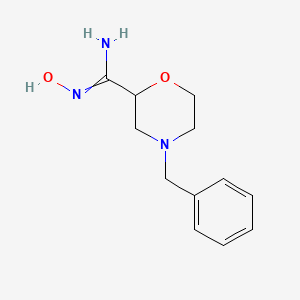
5-bromo-1-Naphthalenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-Naphthalenemethanol: is an organic compound with the molecular formula C11H9BrO and a molecular weight of 237.09 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and a hydroxymethyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-Naphthalenemethanol typically involves the bromination of naphthalene followed by a hydroxymethylation reaction. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromonaphthalene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and hydroxymethylation reactions, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-bromo-1-Naphthalenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 5-Bromonaphthalene-1-carboxylic acid.
Reduction: Naphthalen-1-ylmethanol.
Substitution: (5-Methoxynaphthalen-1-yl)methanol.
Aplicaciones Científicas De Investigación
Chemistry: 5-bromo-1-Naphthalenemethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other materials requiring high thermal stability .
Mecanismo De Acción
The mechanism of action of 5-bromo-1-Naphthalenemethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
- (4-Bromonaphthalen-1-yl)methanol
- (3-Bromonaphthalen-1-yl)methanol
- (2-Bromonaphthalen-1-yl)methanol
Uniqueness: 5-bromo-1-Naphthalenemethanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, reactivity patterns, and applications .
Propiedades
Fórmula molecular |
C11H9BrO |
|---|---|
Peso molecular |
237.09 g/mol |
Nombre IUPAC |
(5-bromonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6,13H,7H2 |
Clave InChI |
NORNTHXAMOXDKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methoxy-3-[(4-nitrophenyl)amino]propan-2-ol](/img/structure/B8671499.png)
![Benzene, 1-fluoro-2-[(2-nitrophenyl)thio]-](/img/structure/B8671505.png)

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)
![6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)






